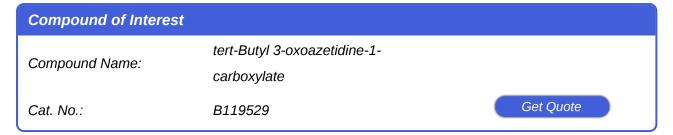




Synonyms for tert-Butyl 3-oxoazetidine-1carboxylate

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An In-depth Technical Guide on tert-Butyl 3-oxoazetidine-1-carboxylate

This guide provides a comprehensive overview of tert-Butyl 3-oxoazetidine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. The document covers the compound's nomenclature, chemical and physical properties, detailed synthesis protocols, and its application in the creation of therapeutic agents.

Nomenclature and Synonyms

tert-Butyl 3-oxoazetidine-1-carboxylate is a widely used synthetic intermediate. Due to its frequent use in chemical synthesis, it is known by several synonymous names. A comprehensive list of these names is provided below to aid in literature searches and material sourcing.



Synonym	Reference
1-Boc-3-azetidinone	[1][2]
N-Boc-3-azetidinone	[3][4]
3-Oxoazetidine-1-carboxylic acid tert-butyl ester	[5]
1-(tert-Butoxycarbonyl)-3-azetidinone	[5]
N-Boc-azetidin-3-one	[3]
1-Boc-3-oxo-azetidine	[5]
tert-Butyl 3-oxoazetidinecarboxylate	[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **tert-Butyl 3-oxoazetidine-1-carboxylate** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
CAS Number	398489-26-4	[5][6]
Molecular Formula	C ₈ H ₁₃ NO ₃	[3][5]
Molecular Weight	171.19 g/mol	[3][5]
Appearance	White to off-white crystalline powder	[7]
Melting Point	47-51 °C	[3]
Boiling Point	251.3 ± 33.0 °C at 760 mmHg	[7]
Density	1.2 ± 0.1 g/cm ³	[7]
Solubility	Chloroform (Sparingly), Dichloromethane (Slightly)	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[3]



Experimental Protocols: Synthesis

tert-Butyl 3-oxoazetidine-1-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Baricitinib, a Janus kinase (JAK) inhibitor.[2] Detailed experimental procedures for its synthesis are provided below.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the debenzylation of 1-benzylazetidin-3-ol to yield the hydroxyl precursor.

- Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), n-heptane.
- Procedure:
 - To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).[1]
 - Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
 [1]
 - Upon completion, filter the mixture through a suction filter.[1]
 - Remove the solvent under vacuum to obtain the crude product.[1]
 - Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.[1]
 - Filter the mixture and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).[1]

Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate (Traditional Method)

This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPOcatalyzed reaction with sodium hypochlorite.



 Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH₂Cl₂), Potassium bromide (KBr) solution (9.1%), TEMPO, Potassium bicarbonate (KHCO₃), Sodium hypochlorite (NaClO) solution (12%).

Procedure:

- Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).[1]
- Cool the solution to -15 to 5 °C.[1]
- Slowly add 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).[1]
- Add a mixture of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL)
 and stir for 30 minutes.[1]

Green Synthesis using a Microchannel Reactor

This modern approach utilizes a microchannel reactor for a more efficient and environmentally friendly oxidation process.

- Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, TEMPO, Dichloromethane (CH₂Cl₂), 30% Hydrogen peroxide (H₂O₂) solution.
- Procedure:
 - In a premixed reactor A, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH₂Cl₂ (120 mL).[1]
 - Pump this mixture into the microchannel reactor at a speed of 6.5 g/min .[1]
 - \circ Simultaneously, pump 30% H₂O₂ solution into the microchannel reactor at a speed of 4.5 g/min . The residence time should be 30 seconds.[1]
 - Upon completion, pump the reaction mixture into an oil-water separator for 20 minutes to isolate the product.[1]



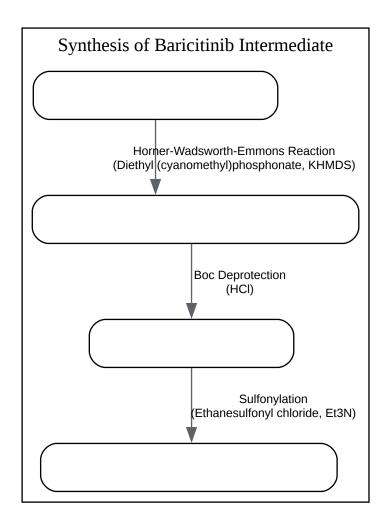
Applications in Drug Discovery and Development

tert-Butyl 3-oxoazetidine-1-carboxylate serves as a versatile scaffold for the synthesis of complex molecules with therapeutic potential. Its primary applications are in the development of treatments for autoimmune diseases, cancer, and tuberculosis.[2][4]

Synthesis of Baricitinib (JAK Inhibitor)

The synthesis of Baricitinib, an inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), is a prime example of the utility of this building block.[1][2] The azetidine ketone is a crucial component for constructing the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety of the final drug.[1]

Below is a diagram illustrating the synthetic workflow from **tert-Butyl 3-oxoazetidine-1-carboxylate** to a key intermediate for Baricitinib.



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Caption: Synthetic workflow for a key Baricitinib intermediate.

Role in Cancer and Tuberculosis Drug Discovery

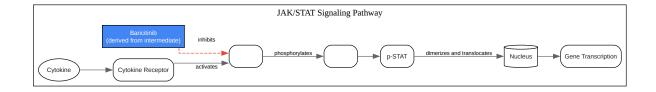
This compound is a key starting material for creating novel heterocyclic compounds with potential applications in oncology and as anti-tuberculosis agents.[4] For instance, it is used in the synthesis of novel piperidinyl-azetidines that act as CCR4 antagonists with antitumor activity.[4] Furthermore, azetidine-containing compounds have shown potent activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the bacterial cell wall.[8]

Signaling Pathway Modulation by Downstream Products

It is important to note that **tert-Butyl 3-oxoazetidine-1-carboxylate** is a synthetic intermediate and does not directly interact with biological signaling pathways. However, the final drug products derived from it are designed to modulate specific pathways implicated in disease.

JAK/STAT Signaling Pathway (Target of Baricitinib)

Baricitinib, synthesized using the subject compound, inhibits JAK1 and JAK2, thereby blocking the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.



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Caption: Inhibition of the JAK/STAT pathway by Baricitinib.



This guide has provided a detailed technical overview of **tert-Butyl 3-oxoazetidine-1-carboxylate**, highlighting its importance as a versatile building block in the pharmaceutical industry. The provided data and protocols are intended to support researchers in their drug discovery and development endeavors.

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